(5Z)-3-ethyl-5-(3-ethyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-ethyl-5-(3-ethyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound featuring a thiazolidine ring system. Thiazolidines are heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-(3-ethyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate thioamides and aldehydes under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazolidine ring, leading to the formation of simpler thioamides or thiols.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazolidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-ethyl-5-(3-ethyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolidine chemistry.
Biology
Biologically, thiazolidine derivatives are known for their antimicrobial, antifungal, and
Properties
Molecular Formula |
C10H14N2OS3 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-(3-ethyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H14N2OS3/c1-3-11-5-6-15-9(11)7-8(13)12(4-2)10(14)16-7/h3-6H2,1-2H3/b9-7- |
InChI Key |
OYLPISJYDDXRSI-CLFYSBASSA-N |
Isomeric SMILES |
CCN\1CCS/C1=C\2/C(=O)N(C(=S)S2)CC |
Canonical SMILES |
CCN1CCSC1=C2C(=O)N(C(=S)S2)CC |
Origin of Product |
United States |
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